![molecular formula C13H13FN4S B4236512 5-Ethyl-3-ethylsulfanyl-8-fluoro-[1,2,4]triazino[5,6-b]indole](/img/structure/B4236512.png)
5-Ethyl-3-ethylsulfanyl-8-fluoro-[1,2,4]triazino[5,6-b]indole
Overview
Description
5-Ethyl-3-ethylsulfanyl-8-fluoro-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of fluorine, ethyl, and ethylthio groups in the structure enhances its chemical properties and biological activity.
Preparation Methods
The synthesis of 5-Ethyl-3-ethylsulfanyl-8-fluoro-[1,2,4]triazino[5,6-b]indole typically involves the condensation of substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include heating in the presence of a suitable solvent, such as water or dimethyl sulfoxide (DMSO), and the use of a base like sodium hydroxide (NaOH) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Ethyl-3-ethylsulfanyl-8-fluoro-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the reduction of the triazino ring or the ethylthio group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-ethylsulfanyl-8-fluoro-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as enzymes and receptors. For instance, as an iron chelator, it binds to ferrous ions (Fe²⁺) with high affinity, disrupting iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis . Additionally, its antimalarial activity is attributed to its ability to interfere with the parasite’s metabolic pathways.
Comparison with Similar Compounds
Similar compounds to 5-Ethyl-3-ethylsulfanyl-8-fluoro-[1,2,4]triazino[5,6-b]indole include:
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core structure and exhibit similar biological activities.
Indolo[2,3-b]quinoxalines: These are important DNA intercalating agents with antiviral and cytotoxic activity.
VLX600: An iron chelator used in cancer therapy, similar to the triazinoindole derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-ethyl-3-ethylsulfanyl-8-fluoro-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4S/c1-3-18-10-6-5-8(14)7-9(10)11-12(18)15-13(17-16-11)19-4-2/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQMGENKDJBZNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)C3=C1N=C(N=N3)SCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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